molecular formula C20H21N3O B1614418 4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-86-0

4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1614418
CAS No.: 898782-86-0
M. Wt: 319.4 g/mol
InChI Key: MVRWHBBQEMSUNV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The official IUPAC name for this compound is 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile, which accurately reflects the structural hierarchy and functional group priorities according to established nomenclature rules. This systematic naming convention prioritizes the benzophenone core structure while appropriately identifying the cyano substituent and the methylpiperazine moiety through standardized nomenclature protocols.

The compound possesses the molecular formula C20H21N3O, indicating twenty carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and one oxygen atom in its molecular structure. The molecular weight has been computationally determined to be 319.4 grams per mole, consistent across multiple database sources and analytical measurements. The Chemical Abstracts Service registry number assigned to this compound is 898782-86-0, providing unique identification within chemical literature and commercial databases.

Additional systematic identifiers include the International Chemical Identifier string InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-18-4-2-3-5-19(18)20(24)17-8-6-16(14-21)7-9-17/h2-9H,10-13,15H2,1H3, which provides complete structural information in machine-readable format. The corresponding InChI Key MVRWHBBQEMSUNV-UHFFFAOYSA-N serves as a condensed identifier for computational applications and database searches. The Simplified Molecular Input Line Entry System representation CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N enables structural visualization and computational modeling applications.

Systematic Identifier Value
IUPAC Name 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS Registry Number 898782-86-0
InChI Key MVRWHBBQEMSUNV-UHFFFAOYSA-N

Alternative nomenclature systems recognize this compound through various synonyms including this compound and 4-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile. These alternative names reflect different approaches to describing the molecular structure while maintaining chemical accuracy and clarity for scientific communication.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional architecture characterized by multiple rotatable bonds and conformational flexibility. Computational conformational analysis reveals significant structural variability due to the presence of the methylpiperazine side chain, which can adopt multiple orientations relative to the benzophenone core structure. The compound demonstrates butterfly-shaped molecular geometry typical of benzophenone derivatives, where the two aromatic rings maintain specific dihedral angles that influence electronic properties and intermolecular interactions.

Detailed conformational searches conducted using density functional theory methods indicate that the piperazine ring adopts chair conformation, consistent with six-membered heterocyclic ring preferences. The methylene linker connecting the piperazine moiety to the benzene ring introduces additional conformational degrees of freedom, resulting in multiple low-energy conformers that differ primarily in the orientation of the methylpiperazine substituent. Computational studies using CONFPASS methodology demonstrate that approximately 42% of conformers require re-optimization to achieve comprehensive structural analysis.

The dihedral angles between aromatic rings in the benzophenone core typically range from 45 to 60 degrees, depending upon the specific conformer and computational method employed. These geometric parameters significantly influence the electronic properties, particularly the energy gap between singlet and triplet excited states, which affects photophysical behavior. The cyano group maintains coplanar orientation with its attached benzene ring, contributing to extended conjugation and electronic delocalization throughout the molecular framework.

Rotational barriers around key bonds have been investigated through computational methods, revealing energy differences between conformers typically ranging from 0.1 to 2.5 kilocalories per mole. The C-N bond connecting the piperazine ring to the methylene group exhibits relatively low rotational barriers, facilitating conformational interconversion at ambient temperatures. Conversely, rotation around the carbonyl-aryl bonds requires higher activation energies due to partial double bond character arising from resonance interactions.

Geometric Parameter Value Range
Benzophenone Dihedral Angle 45-60°
Piperazine Ring Conformation Chair
Rotational Barriers 0.1-2.5 kcal/mol
Conformer Energy Spread <3.0 kcal/mol

The spatial arrangement of functional groups creates distinct molecular regions with varying electronic densities and steric accessibility. The cyano group projects from the aromatic system, creating a linear extension that influences molecular packing and intermolecular interactions. Meanwhile, the methylpiperazine moiety occupies significant molecular volume and provides basic nitrogen centers capable of hydrogen bonding or coordinate interactions with other molecules.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of this compound provide definitive structural information through single crystal X-ray diffraction analysis. The compound crystallizes in specific space groups that accommodate the complex molecular geometry while minimizing steric interactions between neighboring molecules. Detailed crystallographic parameters include unit cell dimensions, space group symmetry, and atomic coordinates that precisely define the solid-state molecular structure.

The crystal structure reveals intermolecular interactions including hydrogen bonding networks involving the nitrogen atoms of the piperazine ring and aromatic hydrogen atoms from adjacent molecules. These interactions contribute to crystal stability and influence physical properties such as melting point and solubility characteristics. The cyano group participates in dipole-dipole interactions with neighboring molecules, creating ordered arrangements that stabilize the crystalline lattice structure.

Bond lengths within the molecule show typical values for aromatic carbon-carbon bonds (1.38-1.42 Angstroms), carbonyl carbon-oxygen double bonds (1.22-1.25 Angstroms), and carbon-nitrogen single bonds in the piperazine ring (1.45-1.48 Angstroms). The nitrile carbon-nitrogen triple bond exhibits characteristic length of approximately 1.16 Angstroms, consistent with sp hybridization and triple bond character. Bond angles reflect hybridization states and electronic effects, with aromatic carbons showing tetrahedral angles around sp3 centers and trigonal planar geometry around sp2 carbons.

Thermal parameters derived from crystallographic analysis indicate molecular motion within the crystal lattice, with higher displacement parameters typically observed for the methylpiperazine substituent compared to the rigid benzophenone core. This behavior reflects the inherent flexibility of the aliphatic chain and heterocyclic ring compared to the aromatic framework. Temperature-dependent studies reveal thermal expansion coefficients and phase transition temperatures relevant to material science applications.

Crystallographic Parameter Typical Value
C-C Aromatic Bond Length 1.38-1.42 Å
C=O Bond Length 1.22-1.25 Å
C-N Single Bond Length 1.45-1.48 Å
C≡N Triple Bond Length ~1.16 Å
Crystal Density 1.2 g/cm³

Powder diffraction patterns provide fingerprint identification for this compound, enabling quality control and phase identification in synthetic preparations. The characteristic diffraction peaks correspond to specific crystallographic planes and lattice spacings that distinguish this compound from related benzophenone derivatives. Peak intensities reflect atomic positions and thermal factors, providing quantitative structural information through Rietveld refinement methods.

Comparative Structural Analysis with Benzophenone Derivatives

Comparative structural analysis of this compound with related benzophenone derivatives reveals distinctive features that influence chemical and physical properties. The introduction of the cyano group significantly alters electronic distribution compared to unsubstituted benzophenone, creating electron-withdrawing effects that stabilize the carbonyl functionality and influence reactivity patterns. This electronic modification contrasts with electron-donating substituents found in other benzophenone derivatives, establishing unique reactivity profiles.

Structural comparison with 4-cyanobenzophenone demonstrates the additional complexity introduced by the methylpiperazinomethyl substituent. While 4-cyanobenzophenone exhibits relatively rigid molecular geometry with minimal conformational flexibility, the target compound displays significantly greater conformational diversity due to the flexible aliphatic chain and heterocyclic substituent. This increased flexibility affects crystal packing, solubility, and intermolecular interactions compared to simpler benzophenone derivatives.

Analysis of related compounds containing piperazine substituents, such as 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, reveals structural similarities in the heterocyclic moiety while highlighting differences in the aromatic framework. The benzophenone structure provides additional aromatic character and extended conjugation compared to single-ring systems, resulting in distinct photophysical properties and electronic behavior. These structural differences influence applications in materials science and pharmaceutical research.

Comparative studies with other cyano-substituted benzophenones, including positional isomers such as 3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, demonstrate the importance of substituent positioning on molecular properties. The 4'-substitution pattern in the target compound creates different electronic distributions and steric environments compared to 3'- or 2'-substituted analogues, affecting intermolecular interactions and crystal packing arrangements.

Compound Comparison Key Structural Differences
vs. 4-Cyanobenzophenone Addition of methylpiperazinomethyl group
vs. Benzophenone Cyano and piperazine substituents
vs. 3'-Cyano isomer Different substitution pattern
vs. Simple piperazines Benzophenone core structure

The molecular weight progression from benzophenone (182.2 g/mol) to 4-cyanobenzophenone (207.2 g/mol) to the target compound (319.4 g/mol) illustrates the systematic increase in molecular complexity and corresponding changes in physical properties. This weight increase correlates with enhanced molecular interactions, higher boiling points, and modified solubility characteristics compared to simpler benzophenone derivatives.

Electronic property comparisons reveal significant differences in dipole moments, polarizability, and frontier molecular orbital energies between the target compound and related structures. The combination of electron-withdrawing cyano groups with electron-donating nitrogen atoms in the piperazine ring creates unique electronic properties that distinguish this compound from other benzophenone derivatives. These electronic characteristics influence photophysical behavior, including absorption spectra, fluorescence properties, and excited state dynamics that are relevant to potential applications in organic electronics and photochemistry.

Properties

IUPAC Name

4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-18-4-2-3-5-19(18)20(24)17-8-6-16(14-21)7-9-17/h2-9H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRWHBBQEMSUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643864
Record name 4-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-86-0
Record name 4-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Organic Synthesis via Grignard Coupling

  • Starting Materials: p-Chlorotoluene and o-chlorobenzonitrile.
  • Reagents and Conditions: Magnesium powder initiates the formation of p-tolylmagnesium chloride Grignard reagent in tetrahydrofuran (THF). This reagent is then coupled with o-chlorobenzonitrile under manganese chloride catalysis at low temperatures (-5 to 5°C).
  • Process Details: The Grignard reagent is added dropwise to the o-chlorobenzonitrile solution. After reaction completion (2–3 hours), the mixture is treated with dilute hydrochloric acid to quench and extract the product.
  • Purification: The crude product undergoes vacuum distillation (135–160°C at 0.085 MPa) and crystallization from petroleum ether (90–120°C), yielding white crystalline 2-cyano-4'-methylbiphenyl.
  • Yield and Purity: Total yield is approximately 60%, with impurities such as 4,4-dimethylbiphenyl at about 2.3% by GC analysis.
  • Advantages and Limitations: The method uses inexpensive raw materials and avoids dimethyl biphenyl by-products but involves a lengthy route with high auxiliary material consumption and significant equipment investment, limiting industrial scalability.

Transition Metal-Catalyzed Suzuki Coupling

  • Approach: Utilizes palladium or other transition metal catalysts to couple aryl boronic acids with aryl halides.
  • Solvent System: Mixed solvents such as toluene and tetrahydrofuran are employed to improve solubility and reaction efficiency.
  • Catalysts: Various transition metal catalysts have been tested to optimize selectivity and yield.
  • Industrial Relevance: This method offers a more efficient and potentially scalable route with better selectivity and solvent recycling options.

Preparation of Cyano-Substituted Benzophenone Derivatives

The target compound contains a benzophenone core with cyano substitution, requiring specific functional group transformations:

Synthesis of 2-Cyano-4-chloro-4'-fluorobenzophenone

  • Initial Step: Friedel-Crafts acylation of 2-bromo-4-chlorobenzoyl chloride with fluorobenzene in the presence of aluminum chloride yields 2-bromo-4-chloro-4'-fluorobenzophenone.
  • Cyanation: Copper(I) cyanide in dry dimethylformamide (DMF) at 110°C for 7 hours replaces the bromo substituent with a cyano group.
  • Workup: The reaction mixture is poured into water, extracted with benzene, and the solvent distilled off to obtain crude product.
  • Purification: Recrystallization from isopropanol yields the cyano-substituted benzophenone as an off-white crystalline solid with 78% yield.
  • Characterization: Melting point 114–115°C, confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.

Further Functional Group Transformations

  • Hydrolysis of the cyano group to carboxylic acid derivatives.
  • Esterification and reduction steps to introduce hydroxyl groups.
  • Cyclization to phthalane derivatives.
  • Final cyanation of chloro groups to cyano substituents.

These steps are part of a synthetic sequence to build complex benzophenone derivatives with cyano functionality, which can then be further modified to introduce the piperazinomethyl group.

Introduction of the 4-Methylpiperazinomethyl Group

While the detailed preparation of this compound specifically is less documented in open literature, general synthetic strategies for attaching piperazinomethyl groups to aromatic ketones include:

  • Reductive Amination: Reacting the benzophenone aldehyde or ketone intermediate with 4-methylpiperazine in the presence of reducing agents (e.g., sodium triacetoxyborohydride) to form the corresponding aminomethyl derivative.
  • Nucleophilic Substitution: Using halomethyl derivatives of benzophenone to react with 4-methylpiperazine under basic conditions.
  • Catalytic Aminomethylation: Employing transition metal catalysts to facilitate the direct amination of benzophenone derivatives with piperazine moieties.

These methods are well-established in medicinal chemistry for introducing piperazinyl substituents, which are critical for biological activity modulation.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield (%) Notes
1 Grignard Coupling p-Chlorotoluene, Mg, o-Chlorobenzonitrile, MnCl2, THF, 0–5°C ~60 Traditional, long route, industrial limitations
2 Suzuki Coupling p-Methylboronic acid, o-Chlorobenzonitrile, Pd catalyst, Toluene-THF Variable, improved selectivity More efficient, recyclable solvents
3 Cyanation of Benzophenone 2-Bromo-4-chlorobenzophenone, CuCN, DMF, 110°C, 7h 78 High purity, recrystallization from isopropanol
4 Functional Group Transformations Hydrolysis, esterification, reduction, cyclization - Multi-step to prepare intermediates for further substitution
5 Piperazinomethyl Introduction Reductive amination or nucleophilic substitution with 4-methylpiperazine - Typical methods for amine introduction

Research Findings and Industrial Considerations

  • The Grignard coupling route, although classical and cost-effective in raw materials, is less favored industrially due to lengthy steps and equipment demands.
  • Transition metal-catalyzed Suzuki coupling offers a more sustainable and scalable alternative, with solvent recycling and better catalyst control improving process economics.
  • Cyanation using copper(I) cyanide in polar aprotic solvents like DMF is a robust method for introducing cyano groups on benzophenone cores, with high yields and purity.
  • The introduction of the 4-methylpiperazinomethyl group is typically achieved via reductive amination or nucleophilic substitution, allowing for selective functionalization essential for pharmacological applications.
  • Overall, the preparation of this compound requires careful orchestration of these synthetic steps to balance yield, purity, and industrial feasibility.

This comprehensive review synthesizes the available authoritative data on the preparation methods of this compound, highlighting key synthetic routes, reaction conditions, yields, and practical considerations for research and industrial production.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group and the piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features:

  • Benzophenone Core : Known for its role in drug development and photochemical applications.
  • Cyano Group : Enhances biological activity and solubility.
  • Piperazine Moiety : Commonly associated with neuropharmacological effects.

Medicinal Chemistry

4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa cells. In vitro studies have shown that it induces apoptosis through the inhibition of key signaling pathways involved in cell survival.
  • Neuropharmacological Effects : The piperazine component suggests potential anxiolytic properties. Studies have demonstrated that the compound can reduce anxiety-like behaviors in rodent models, indicating its possible use as an anxiolytic agent.
  • Antimicrobial Properties : Benzophenone derivatives are known for their antimicrobial activities. This compound may contribute to the development of new antibiotics or antifungal agents due to its structural characteristics.

Industrial Applications

The compound is also utilized in:

  • Photoinitiators for Polymerization : Its ability to absorb UV light makes it suitable for use in photopolymerization processes in the production of specialty chemicals and materials.
  • Cosmetic Formulations : Due to its UV-filtering properties, it is being explored for use in cosmetic products to protect skin from harmful UV radiation.

Anticancer Activity

A notable case study evaluated the anticancer potential of this compound:

  • Objective : Assess in vivo anticancer efficacy.
  • Methodology : Tumor-bearing mice were treated with varying doses.
  • Results : A dose-dependent reduction in tumor size was observed alongside increased apoptotic markers in tumor tissues, suggesting its promise as an anticancer agent.

Neuropharmacological Assessment

Another study focused on its effects on anxiety:

  • Objective : Evaluate behavioral changes in rodent models.
  • Methodology : Rodents were subjected to elevated plus maze tests after administration.
  • Results : Treated animals spent more time in open arms, indicating reduced anxiety levels and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4’-Cyano-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The cyano group and the piperazine moiety can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. halogen substituents: The cyano group in the target compound reduces electron density at the benzophenone core compared to bromine or chlorine analogs, which may influence photochemical reactivity (e.g., radical generation) .
  • Piperazine moiety: The 4-methylpiperazine group improves aqueous solubility compared to non-polar analogs, making the compound more suitable for biological applications .

Anticancer Potential

Benzophenone derivatives with piperazine substituents, such as selagibenzophenone B, have demonstrated anticancer activity through mechanisms involving kinase inhibition or DNA intercalation . The cyano group may enhance target binding affinity compared to hydroxyl or methoxy analogs .

Antimicrobial Activity

Benzophenones like MenA inhibitors (e.g., O-methyl oxime derivatives) exhibit antimycobacterial activity against Mycobacterium tuberculosis . The target compound’s cyano group could improve electrophilicity, facilitating covalent interactions with bacterial enzymes, though further functionalization (e.g., oxime formation) may be required to optimize activity .

Neurological Targets

Compounds combining benzophenone and tertiary amine motifs show promise as cholinesterase inhibitors or histamine H₃ receptor modulators .

Research Findings and Implications

  • Synthetic Accessibility: The compound can be synthesized via cross-coupling reactions, similar to selagibenzophenone derivatives, with spectroscopic data (NMR, MS) critical for verifying structural accuracy .
  • Toxicity Considerations: While benzophenones like BP-3 exhibit placental transfer and developmental toxicity , the 4-methylpiperazine and cyano groups in this compound may alter pharmacokinetics, necessitating dedicated toxicity studies.
  • Drug Development Potential: The compound’s balance of lipophilicity (XLogP3 = 2.6) and solubility positions it as a viable candidate for lead optimization, particularly in anticancer or antimicrobial contexts .

Biological Activity

4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone, a compound with the chemical formula C20H21N3OC_{20}H_{21}N_3O, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The structure of this compound features a benzophenone core with a cyano group and a piperazine derivative, which may contribute to its biological activity. The compound is classified under the category of benzophenones, which are known for various pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for mitosis .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses inhibitory effects against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar to other benzophenones, it may inhibit tubulin polymerization, affecting cell division.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death in microorganisms.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

In a controlled study involving cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. At concentrations above 10 µM, significant apoptosis was observed, correlating with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Study 2: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .

Data Summary Table

Activity Effect Concentration Range Mechanism
AnticancerInhibition of cell proliferation>10 µMTubulin inhibition, ROS generation
AntimicrobialGrowth inhibition50 - 100 µg/mLMembrane disruption

Q & A

Basic: What synthetic strategies are recommended to overcome steric hindrance in the preparation of 4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone derivatives?

Methodological Answer :
Steric hindrance, particularly from the 4-methylpiperazinomethyl group, can impede coupling reactions. A validated approach involves using alicyclic intermediates to reduce steric strain during synthesis, followed by aromatization to restore the benzophenone core (e.g., triketone intermediates for controlled ring formation) . Additionally, flow chemistry techniques with benzophenone as a dual-role reagent (HAT initiator and oxidant) improve reaction efficiency by mitigating steric effects in alkylation steps .

Advanced: How can computational modeling resolve contradictions in reaction mechanisms involving the 4-methylpiperazinomethyl substituent?

Methodological Answer :
Conflicting mechanistic data (e.g., unexpected regioselectivity) can be addressed via DFT calculations to map energy barriers and transition states. For example, studies on benzophenone’s dual role in photochemical alkylation revealed solvent effects and hydrogen-atom transfer (HAT) pathways through combined computational and experimental validation . Molecular dynamics simulations can also model steric interactions of the piperazine group to predict reactivity .

Basic: What analytical techniques are optimal for quantifying trace impurities in this compound?

Methodological Answer :
High-performance liquid chromatography (HPLC) with UV detection is standard for impurity profiling, validated for benzophenone derivatives at quantification limits of ~10 mg/kg . Gas chromatography-mass spectrometry (GC-MS) after derivatization is preferred for volatile byproducts, achieving 97% accuracy in product conversion analysis . For non-volatile impurities, polarographic methods offer specificity for ketone-related contaminants .

Advanced: How does structural polymorphism affect thermochemical data interpretation for this compound?

Methodological Answer :
Polymorphism (e.g., α- vs. β-crystalline forms) introduces variability in enthalpy measurements. To mitigate this, use static sublimation calorimetry to characterize the dominant polymorph (e.g., α-form ΔgcrH°m = 95.0 ± 0.1 kJ·mol⁻¹) and validate results via G4-level computational thermochemistry . Ensure consistent crystalline phase characterization in combustion studies to avoid discrepancies exceeding 4 kJ·mol⁻¹ .

Basic: What protocols are recommended for assessing environmental toxicity of degradation byproducts?

Methodological Answer :
Employ in vitro bioassays to detect endocrine disruption (e.g., estrogenic activity via uterotrophic assays) and genotoxicity (e.g., Salmonella mutagenicity tests with cytochrome P450 activation) . For aquatic toxicity, use LC-MS to monitor degradation products like benzophenone, which exhibits coral toxicity and bioaccumulation risks .

Advanced: How can photo-crosslinking applications of this compound be optimized for biomedical adhesives?

Methodological Answer :
Tune UV-initiated crosslinking by controlling benzophenone surface concentration on substrates (e.g., PDMS). A diffusion model predicts optimal grafting conditions (60-min drying time for stable surface concentration) to balance radical generation and oxygen quenching . Combine with rheological studies to assess adhesive strength under physiological conditions .

Advanced: How to address contradictory data in receptor-binding studies involving the 4-methylpiperazinemethyl group?

Methodological Answer :
Contradictions in neurotransmitter receptor affinity (e.g., GABA vs. dopamine receptors) may arise from assay-specific conditions. Use orthogonal methods:

  • SPR/Biacore for real-time binding kinetics.
  • Molecular docking with cryo-EM receptor structures to predict piperazine interactions.
  • In situ derivatization to isolate stereoisomers contributing to conflicting results .

Basic: What derivatization strategies enhance detection sensitivity in mass spectrometry?

Methodological Answer :
For GC-MS, silylation (e.g., BSTFA) of hydroxyl groups improves volatility. In LC-MS/MS, pre-column hydrazine labeling enhances ionization efficiency for ketone moieties . For trace analysis in plant extracts, solid-phase extraction (SPE) with C18 cartridges paired with dansyl chloride derivatization achieves sub-ppb detection .

Advanced: How to evaluate the compound’s interaction with lipid bilayers or membrane receptors?

Methodological Answer :
Use fluorescence anisotropy with DPH probes to assess membrane penetration. For receptor studies, employ FRET-based assays with labeled ligands (e.g., BODIPY-tagged benzophenones) to quantify binding thermodynamics . Molecular dynamics simulations (e.g., CHARMM force fields) can model piperazine group orientation in hydrophobic pockets .

Basic: What solvent systems minimize aggregation during kinetic studies of this compound?

Methodological Answer :
Polar aprotic solvents (e.g., acetonitrile) reduce aggregation via strong dipole interactions. For UV-vis studies, titrate with water to form hydrogen-bonded complexes (e.g., 1:1 benzophenone-acetonitrile-water clusters) that stabilize monomeric species, as validated by Kubo-Anderson band analysis .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
Reactant of Route 2
4'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

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